![molecular formula C6H8N4O B1341549 5-Methylpyrazine-2-carbohydrazide CAS No. 37545-33-8](/img/structure/B1341549.png)
5-Methylpyrazine-2-carbohydrazide
Overview
Description
5-Methylpyrazine-2-carbohydrazide is a chemical compound with the molecular formula C6H8N4O It is a derivative of pyrazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4
Mechanism of Action
Mode of Action:
MPCA’s mode of action remains an area of ongoing research. Some studies suggest that MPCA can permeate through layered bulk liquid membranes, indicating its potential role in membrane transport processes . Additionally, MPCA has been investigated for its ability to form unique three-dimensional network structures when reacting with certain metal ions, such as lanthanides and tungsten complexes . These interactions may influence downstream cellular processes.
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, may impact MPCA’s stability and efficacy. For instance, variations in pH could affect its solubility and bioavailability.
Biochemical Analysis
Biochemical Properties
5-Methylpyrazine-2-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This compound has been shown to inhibit urease activity, which can be beneficial in treating infections caused by urease-producing bacteria . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells . The interactions between this compound and these biomolecules are primarily based on hydrogen bonding and hydrophobic interactions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the expression of genes involved in oxidative stress response and inflammation . By reducing oxidative stress, this compound helps maintain cellular homeostasis and protects cells from damage. Furthermore, this compound can affect cell signaling pathways by inhibiting the activity of specific enzymes, such as urease, which in turn influences downstream signaling events . These effects contribute to the overall cellular response to environmental stressors and pathogens.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of urease, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity . This inhibition prevents the hydrolysis of urea, reducing the production of ammonia and carbon dioxide. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress response and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies have demonstrated that this compound can maintain its antioxidant and antimicrobial properties over extended periods, providing sustained protection against oxidative stress and bacterial infections .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antioxidant and antimicrobial activities without causing any adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional benefits . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. One of the key metabolic pathways is the urease pathway, where this compound inhibits the activity of urease, reducing the production of ammonia and carbon dioxide . Additionally, this compound can modulate the activity of antioxidant enzymes, such as superoxide dismutase and catalase, enhancing the cellular response to oxidative stress . These interactions contribute to the overall metabolic balance and homeostasis within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can interact with intracellular transporters that facilitate its movement to various cellular compartments . The compound’s distribution is influenced by its hydrophobicity and ability to form hydrogen bonds with transport proteins. These interactions ensure that this compound reaches its target sites within the cell, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localization mechanisms ensure that the compound is present in the appropriate cellular compartments to exert its effects on cellular metabolism and oxidative stress response.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrazine-2-carbohydrazide typically begins with 5-methylpyrazine-2-carboxylic acid. The carboxylic acid is first converted to its methyl ester by reacting with methanol in the presence of a catalyst. The methyl ester is then treated with hydrazine hydrate under reflux conditions to yield this compound .
Industrial Production Methods: In an industrial setting, the preparation of 5-methylpyrazine-2-carboxylic acid, a precursor to this compound, involves the catalytic oxidation of 2,5-dimethylpyrazine in the presence of air at elevated temperatures (150-350°C) using a catalyst composed of gamma-Al2O3 and metallic oxides of manganese, vanadium, titanium, and strontium .
Chemical Reactions Analysis
Types of Reactions: 5-Methylpyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Pyrazine derivatives with additional functional groups.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazine derivatives
Scientific Research Applications
5-Methylpyrazine-2-carbohydrazide and its derivatives have applications in diverse scientific research fields, including medicinal chemistry for their biological activities .
Scientific Research Applications
Biological Activity
- Antimicrobial Properties Schiff bases, including this compound derivatives, exhibit antibacterial and antifungal activities .
- Urease Inhibition Hydrazide derivatives have demonstrated urease inhibition activity . For example, one study found that a hydrazide compound showed 70.2% inhibition with an IC50 value of 232.6 ± 2.7 µM .
- Anti-tubercular Applications Pyrazine derivatives containing a hydrazide moiety are useful in treating tuberculosis and exhibit fungicidal activity .
- Antioxidant Activity this compound derivatives have been evaluated for antioxidant activity .
Preparation Method of 5-Methylpyrazine-2-carboxylic acid
5-Methylpyrazine-2-carboxylic acid is a crucial intermediate in synthesizing pharmaceutical drugs, and its preparation involves several methods :
- One method involves using pyroracemic aldehyde and o-phenylenediamine as raw materials to obtain 5-methyl pyrroles through cyclization, potassium permanganate oxidation, and sulfuric acid acidifying decarboxylation .
- An improved method suitable for industrial production involves using 2,5-dimethyl pyrazines as a raw material . This method controls the amounts of 2,5-dimethyl pyrazines and potassium permanganate in an aqueous solution to promote a monomethyl oxidation reaction . The process includes filtration, filtrate concentration, pH adjustment, extraction, activated carbon decolorizing, heat filtering, filtrate cooling crystallization, and suction filtration . This method reduces the formation of unwanted by-products and achieves a product yield of over 75% with a purity of up to 99.5% .
- Another preparation method involves the catalytic oxidation of a 5-dimethylpyrazine aqueous solution in a fixed-bed reactor . The reaction solution is then concentrated, cooled, and adjusted to a pH of 3 with hydrochloric acid to separate the product .
Comparison with Similar Compounds
Pyrazine-2-carbohydrazide: Similar structure but lacks the methyl group at position 5.
Isonicotinic hydrazide: Known for its use in tuberculosis treatment, it has a similar hydrazide functional group but a different heterocyclic ring.
Uniqueness: 5-Methylpyrazine-2-carbohydrazide is unique due to the presence of the methyl group at position 5, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to biological targets and improve its pharmacokinetic properties .
Biological Activity
5-Methylpyrazine-2-carbohydrazide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, antioxidant, and urease inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with hydrazine hydrate. The characterization of the compound is confirmed through various spectroscopic techniques, including IR and NMR spectroscopy, which indicate the presence of characteristic functional groups such as N-H stretching and carbonyl peaks .
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized several hydrazones from this compound and evaluated their antibacterial activities against various pathogens. The results showed that some derivatives displayed promising inhibitory effects against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Hydrazone Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Hydrazone A | E. coli | 15 |
Hydrazone B | S. aureus | 18 |
Hydrazone C | P. aeruginosa | 12 |
2. Antioxidant Activity
The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. The compound demonstrated moderate antioxidant activity, with varying efficacy depending on the concentration tested.
Table 2: Antioxidant Activity Data
Compound | Concentration (mM) | IC50 (µM) | % Radical Scavenging Activity |
---|---|---|---|
Compound 1 | 0.5 | 336.67 | 52.38 |
Gallic Acid | 0.5 | 23.43 | 93.13 |
The results indicated that while some derivatives showed significant antioxidant activity, they also exhibited high toxicity at elevated concentrations .
3. Urease Inhibition
Urease inhibition is another notable activity associated with this compound. The synthesized hydrazones were evaluated for their urease inhibitory effects, with one derivative showing an inhibition activity of approximately 70.2%. This activity is particularly relevant in the context of treating conditions like urease-related infections .
Table 3: Urease Inhibition Results
Compound | IC50 (µM) | Inhibition (%) |
---|---|---|
Standard (Thiourea) | 21.8 ± 1.6 | 96.9 |
Hydrazone D | Not specified | 70.2 |
Case Study: Anti-Tubercular Activity
A notable study focused on the anti-tubercular properties of various derivatives of this compound, demonstrating that several compounds exhibited remarkable activity against Mycobacterium tuberculosis. The study utilized a quantitative structure-activity relationship (QSAR) approach to optimize the design of new derivatives with enhanced efficacy .
Case Study: Structure-Activity Relationship
Another research effort explored the structure-activity relationship (SAR) of synthesized hydrazones derived from this compound, identifying key structural features that influence biological activity across different assays . This work underscores the potential for developing targeted therapies based on these findings.
Properties
IUPAC Name |
5-methylpyrazine-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-4-2-9-5(3-8-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFMTDRAKYKXQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588627 | |
Record name | 5-Methylpyrazine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37545-33-8 | |
Record name | 5-Methylpyrazine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5-Methylpyrazine-2-carbohydrazide?
A: this compound is an organic compound with the molecular formula C6H8N4O. Its structure has been confirmed using various spectroscopic techniques, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) [, , ].
Q2: What is the known biological activity of this compound?
A: Research indicates that this compound derivatives exhibit promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives incorporating 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde moieties demonstrated significant activity [, ]. Further research is exploring its potential as an anti-tubercular scaffold [].
Q3: How is this compound synthesized?
A: The synthesis of this compound involves a multi-step process. First, 5-methylpyrazinoic acid is esterified with ethanol to produce ethyl pyrazinoate. This ester is then refluxed with hydrazine hydrate to yield this compound [, ].
Q4: Has the structure-activity relationship (SAR) of this compound been investigated?
A: While detailed SAR studies are not explicitly described in the provided abstracts, the research suggests that modifications to the this compound structure, specifically by introducing various substituted aromatic aldehydes, can significantly impact its antibacterial activity [, ]. This highlights the potential for further SAR investigations to optimize its biological properties.
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